Methyl 2,3-dimethylindazole-7-carboxylate
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Overview
Description
Methyl 2,3-dimethylindazole-7-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of two methyl groups at the 2 and 3 positions of the indazole ring and a carboxylate ester group at the 7 position. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dimethylindazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate cyclization, leading to the formation of the indazole ring. The resulting product is then esterified to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethylindazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
Methyl 2,3-dimethylindazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2,3-dimethylindazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylindazole-7-carboxylate
- Methyl 3-methylindazole-7-carboxylate
- Ethyl 2,3-dimethylindazole-7-carboxylate
Uniqueness
Methyl 2,3-dimethylindazole-7-carboxylate is unique due to the specific positioning of the methyl groups and the carboxylate ester. This structural configuration can influence its chemical reactivity and biological activity, making it distinct from other indazole derivatives. The presence of two methyl groups at the 2 and 3 positions may enhance its stability and interaction with molecular targets compared to similar compounds with different substitution patterns.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2,3-dimethylindazole-7-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-8-5-4-6-9(11(14)15-3)10(8)12-13(7)2/h4-6H,1-3H3 |
InChI Key |
PDYGTWXEOZUMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1C)C(=O)OC |
Origin of Product |
United States |
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